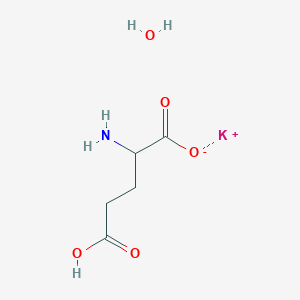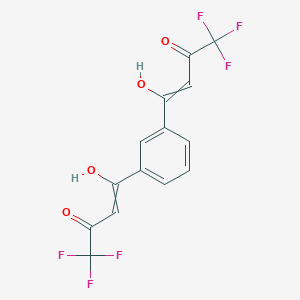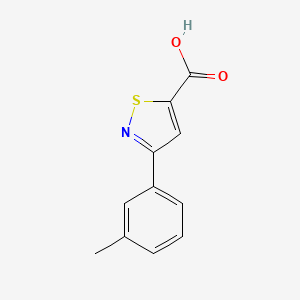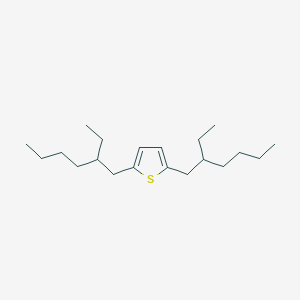
Potassium glutamate(1-) hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium glutamate(1-) hydrate, also known as potassium L-glutamate monohydrate, is a compound with the chemical formula C5H8KNO4·H2O. It is the potassium salt of glutamic acid, an amino acid that plays a crucial role in various biological processes. Potassium glutamate is commonly used in the food industry as a flavor enhancer and in scientific research due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium glutamate can be synthesized through various methods. One common method involves the reaction of glutamic acid with potassium hydroxide in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting solution is then evaporated to obtain potassium glutamate crystals.
Industrial Production Methods
In industrial settings, potassium glutamate is often produced using electrodialysis metathesis (EDM). This method involves the use of low-cost sodium glutamate and potassium sulfate as starting materials. The process is carried out under controlled conditions, with an operating voltage of around 15 V. The purity of the resulting potassium glutamate can reach up to 98.92% .
Análisis De Reacciones Químicas
Types of Reactions
Potassium glutamate undergoes various chemical reactions, including:
Oxidation: Potassium glutamate can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions involving potassium glutamate typically result in the formation of glutamic acid or its derivatives.
Substitution: Potassium glutamate can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with potassium glutamate include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are usually carried out in aqueous solutions at varying temperatures and pH levels.
Major Products Formed
The major products formed from reactions involving potassium glutamate depend on the specific reaction conditions. For example, oxidation reactions may yield different carboxylic acids, while reduction reactions typically produce glutamic acid.
Aplicaciones Científicas De Investigación
Potassium glutamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Potassium glutamate is used in studies involving neurotransmitter transport and cellular metabolism.
Medicine: Research on potassium glutamate includes its potential therapeutic effects in treating neurological disorders and its role in cellular signaling pathways.
Industry: In the food industry, potassium glutamate is used as a flavor enhancer due to its ability to enhance the umami taste.
Mecanismo De Acción
The mechanism of action of potassium glutamate involves its interaction with glutamate receptors and transporters in the body. Glutamate transporters, such as excitatory amino acid transporters (EAATs), play a crucial role in the uptake and release of glutamate in neuronal cells. Potassium ions are essential for the proper functioning of these transporters, facilitating the relocation of the glutamate binding site and the release of glutamate .
Comparación Con Compuestos Similares
Similar Compounds
Sodium glutamate: Similar to potassium glutamate, sodium glutamate is the sodium salt of glutamic acid and is widely used as a flavor enhancer.
Calcium glutamate: This compound is the calcium salt of glutamic acid and has similar applications in the food industry and scientific research.
Magnesium glutamate: The magnesium salt of glutamic acid, used in various industrial and research applications.
Uniqueness
Potassium glutamate is unique due to its specific interactions with potassium ions, which play a crucial role in various biological processes. Unlike sodium glutamate, potassium glutamate is often preferred in research involving potassium-dependent transporters and receptors .
Propiedades
Fórmula molecular |
C5H10KNO5 |
|---|---|
Peso molecular |
203.23 g/mol |
Nombre IUPAC |
potassium;2-amino-5-hydroxy-5-oxopentanoate;hydrate |
InChI |
InChI=1S/C5H9NO4.K.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/q;+1;/p-1 |
Clave InChI |
XIBUKSQTWSKJMQ-UHFFFAOYSA-M |
SMILES canónico |
C(CC(=O)O)C(C(=O)[O-])N.O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(2-Nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B12498876.png)

![N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12498885.png)
![N-(4-chloro-2-fluorophenyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12498891.png)
![Cobalt(3+) acetate ion 2,4-di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-oxidophenyl)methylidene]amino}cyclohexyl)imino]methyl}benzenolate](/img/structure/B12498895.png)

![4-({4-[(2-Bromophenyl)amino]piperidin-1-yl}methyl)-2,6-dimethoxyphenol](/img/structure/B12498904.png)
![N~2~-methyl-N-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498905.png)
![1-butyl-3-[(4-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B12498912.png)
![N-tert-butyl-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498922.png)

![Propyl 5-{[(4-chlorophenyl)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12498930.png)
![2-{3-[morpholin-4-yl(oxo)acetyl]-1H-indol-1-yl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12498947.png)

